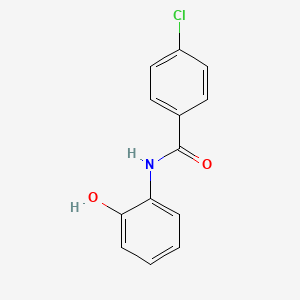

4-chloro-N-(2-hydroxyphenyl)benzamide

Vue d'ensemble

Description

4-chloro-N-(2-hydroxyphenyl)benzamide is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is an intermediate in the preparation of the peroxisome proliferator bezafibrate , which primarily targets peroxisome proliferator-activated receptors (PPARs) involved in lipid metabolism.

Mode of Action

As an intermediate in the synthesis of bezafibrate , it may share similar interactions with its targets. Bezafibrate binds to PPARs, altering their conformation and enabling them to bind to specific DNA sequences called peroxisome proliferator hormone response elements (PPREs). This binding influences the transcription of genes involved in lipid metabolism.

Biochemical Pathways

If we consider its role as an intermediate in the synthesis of bezafibrate , it may indirectly influence the lipid metabolism pathways regulated by PPARs.

Result of Action

As an intermediate in the synthesis of bezafibrate , it may contribute to the overall effects of bezafibrate, which include the regulation of lipid metabolism and reduction of triglyceride levels.

Action Environment

It should be stored in a cool, dry place with good ventilation .

Activité Biologique

4-Chloro-N-(2-hydroxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzamide structure with a chlorine atom at the para position and a hydroxyl group at the ortho position relative to the amide. This unique arrangement of functional groups contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells, suggesting a potential role as an anticancer agent.

- Interaction with Cellular Targets : The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity, while the chloro group may participate in electrophilic aromatic substitution reactions.

Anticancer Properties

Recent studies have demonstrated significant anticancer effects of this compound against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on breast cancer cell lines, showing promising results in inhibiting cell growth.

| Cell Line | IC50 (μM) | Selectivity |

|---|---|---|

| MDA-MB-231 (Triple-negative breast cancer) | 5.5 | High |

| MCF-7 (Breast cancer) | 6.0 | Moderate |

| MCF-10A (Normal breast) | >20 | Low |

Enzyme Inhibition Studies

The compound has also been assessed for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. Inhibitory concentrations (IC50) were found to be in the low nanomolar range, indicating high potency.

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

Case Studies

- Study on Breast Cancer Cell Lines : A study evaluated the effects of this compound on MDA-MB-231 and MCF-7 cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 5.5 μM for MDA-MB-231 cells, indicating its potential as a therapeutic agent against aggressive breast cancer types .

- Enzyme Interaction Analysis : Another research focused on the interaction between this compound and CA IX revealed that it could effectively inhibit tumor-associated enzyme activity, which is crucial for cancer progression. Molecular docking studies confirmed favorable binding interactions, supporting its role as a potential lead compound for further drug development .

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Chloro-N-(2-hydroxyphenyl)benzamide features a chlorinated benzene ring and a hydroxyl group, which contribute to its chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 247.67 g/mol. The compound's structure allows for multiple interactions, including hydrogen bonding due to the hydroxyl and amide functional groups.

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for various enzymes. Its structural features facilitate binding to active sites, making it a candidate for developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders .

- Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. It modulates key signaling pathways involved in cell proliferation and apoptosis, suggesting potential use in cancer therapy .

2. Biological Activity

- Anti-inflammatory Effects : The compound has been explored for its ability to downregulate pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

- Receptor Modulation : It has been investigated for its role as a receptor modulator, which could have implications in various therapeutic areas, including metabolic disorders .

3. Material Science

- Polymer Development : The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its properties can enhance the performance of polymers and coatings, making it valuable in industrial applications.

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study highlighted the effectiveness of various benzamide derivatives, including this compound, as reversible inhibitors of monoamine oxidase (MAO), indicating potential therapeutic applications in neurodegenerative diseases .

- Anticancer Activity : In vitro studies demonstrated that compounds structurally related to this compound can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways involved in cell growth and survival .

- Anti-inflammatory Effects : Research indicated that this compound may downregulate pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Analyse Des Réactions Chimiques

Oxidation Reactions

The phenolic hydroxyl group at the 2-position is susceptible to oxidation under strong acidic or basic conditions.

Mechanistic Insight :

The hydroxyl group’s oxidation to a carbonyl involves radical intermediates under acidic conditions. The electron-withdrawing chlorine atom stabilizes the transition state, enhancing reaction efficiency .

Reduction Reactions

The amide and chloro groups participate in reduction pathways.

Key Finding :

Amide reduction proceeds via nucleophilic attack on the carbonyl carbon, yielding a primary amine. Chlorine reduction is less favorable due to steric hindrance from the hydroxyl group .

Substitution Reactions

The chlorine atom undergoes nucleophilic substitution (SNAr) under basic conditions.

Regioselectivity :

The hydroxyl group’s ortho-directing effect positions incoming nucleophiles para to the amide group, as shown in comparative studies of analogous compounds .

Cyclization Reactions

Intramolecular interactions facilitate ring formation.

Mechanistic Pathway :

Cyclocondensation involves nucleophilic attack by the hydroxyl oxygen on the activated carbonyl group, followed by ring closure (see Table 1).

Table 1 : Key intermediates in cyclization

| Intermediate | Role in Reaction |

|---|---|

| Chloroacetyl chloride | Activates carbonyl for nucleophilic attack. |

| Triethylamine (TEA) | Neutralizes HCl, driving reaction forward. |

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo EAS at positions dictated by substituents.

| Reaction Type | Reagents/Conditions | Major Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Chloro-3-nitro-N-(2-hydroxyphenyl)benzamide | Nitration occurs meta to chlorine. |

| Sulfonation | H₂SO₄/SO₃ | 4-Chloro-3-sulfo-N-(2-hydroxyphenyl)benzamide | Steric hindrance limits para substitution. |

Directing Effects :

-

The hydroxyl group (ortho/para-directing) competes with the chlorine (meta-directing), leading to mixed regioselectivity.

-

Computational studies suggest nitration favors the meta position relative to chlorine due to electronic effects .

Esterification and Etherification

The hydroxyl group undergoes derivatization to enhance solubility or stability.

| Reaction Type | Reagents/Conditions | Major Product | Notes |

|---|---|---|---|

| Methyl Ether Formation | CH₃I/K₂CO₃ | 4-Chloro-N-(2-methoxyphenyl)benzamide | Enhances lipophilicity. |

| Acetylation | Ac₂O/pyridine | 4-Chloro-N-(2-acetoxyphenyl)benzamide | Protects hydroxyl group during synthesis. |

Comparative Reactivity with Structural Analogs

Table 2 : Positional effects on reactivity

| Compound | Hydroxyl Position | Chlorine Reactivity | Preferred Reactions |

|---|---|---|---|

| 4-Chloro-N-(2-hydroxyphenyl)benzamide | 2 | High | Substitution, EAS |

| 4-Chloro-N-(3-hydroxyphenyl)benzamide | 3 | Moderate | Oxidation, Cyclization |

| 4-Chloro-N-(4-hydroxyphenyl)benzamide | 4 | Low | Reduction |

Propriétés

IUPAC Name |

4-chloro-N-(2-hydroxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZYJYQGLGAWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390528 | |

| Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31913-75-4 | |

| Record name | 4-chloro-N-(2-hydroxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.